1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzoyl and fluorophenyl groups, and the final functionalization with the dimethylamino and ethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents on the aromatic rings or the pyrrolidine ring itself. Examples include:
- 1-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-5-(4-bromophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H29FN2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29FN2O4/c1-5-32-19-11-12-20(16(2)15-19)23(29)21-22(17-7-9-18(26)10-8-17)28(25(31)24(21)30)14-6-13-27(3)4/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+ |
InChI Key |
CUTBLRKYSPDPTP-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O)C |
Origin of Product |
United States |
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